Tert-butyl 3-(2-bromoethynyl)-3-hydroxypiperidine-1-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 292.21 g/mol. It features a piperidine ring substituted with a tert-butyl group, a bromoethynyl moiety, and a hydroxyl group, making it structurally unique among piperidine derivatives. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its functional groups that can participate in various
Tert-butyl 3-(2-bromoethynyl)-3-hydroxypiperidine-1-carboxylate can undergo several chemical transformations:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The synthesis of tert-butyl 3-(2-bromoethynyl)-3-hydroxypiperidine-1-carboxylate typically involves multi-step organic reactions:
These methods allow for the efficient construction of the target compound while providing opportunities for further functionalization.
Tert-butyl 3-(2-bromoethynyl)-3-hydroxypiperidine-1-carboxylate has potential applications in:
Interaction studies involving tert-butyl 3-(2-bromoethynyl)-3-hydroxypiperidine-1-carboxylate could focus on its binding affinity to specific receptors or enzymes. Such studies are crucial for understanding its pharmacological profile and potential therapeutic uses. Techniques such as surface plasmon resonance or isothermal titration calorimetry may be employed to elucidate these interactions.
Several compounds share structural similarities with tert-butyl 3-(2-bromoethynyl)-3-hydroxypiperidine-1-carboxylate. These include:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| Tert-butyl 3-bromopiperidine-1-carboxylate | 849928-26-3 | 0.87 |
| Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate | 301221-79-4 | 0.85 |
| Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate | 188869-05-8 | 0.90 |
| (R)-tert-butyl 3-bromopiperidine-1-carboxylate | 1354000-03-5 | 0.87 |
| Tert-butyl 3-bromo-2,4-dioxopiperidine-1-carboxylate | 1312412-87-5 | 0.90 |